Carbonic acid, dithio-, O,S-diisopropyl ester

Physical state Handling Non-aqueous synthesis

Carbonic acid, dithio-, O,S-diisopropyl ester (CAS 19615-06-6), also named O,S-diisopropyl dithiocarbonate or diisopropyl xanthate, is a neutral O,S-dialkyl ester of dithiocarbonic acid with molecular formula C₇H₁₄OS₂ and molecular weight 178.3 g/mol. It belongs to the xanthate ester subclass and exists as a clear yellow liquid under ambient conditions, distinguishing it from the solid alkali-metal xanthate salts (e.g., sodium isopropyl xanthate, SIPX) that dominate mineral flotation markets.

Molecular Formula C7H14OS2
Molecular Weight 178.3 g/mol
CAS No. 19615-06-6
Cat. No. B010492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, dithio-, O,S-diisopropyl ester
CAS19615-06-6
Molecular FormulaC7H14OS2
Molecular Weight178.3 g/mol
Structural Identifiers
SMILESCC(C)OC(=S)SC(C)C
InChIInChI=1S/C7H14OS2/c1-5(2)8-7(9)10-6(3)4/h5-6H,1-4H3
InChIKeyHSNHLHNSJCYPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonic Acid, Dithio-, O,S-Diisopropyl Ester (CAS 19615-06-6): Procurement-Relevant Identity and Class Positioning


Carbonic acid, dithio-, O,S-diisopropyl ester (CAS 19615-06-6), also named O,S-diisopropyl dithiocarbonate or diisopropyl xanthate, is a neutral O,S-dialkyl ester of dithiocarbonic acid with molecular formula C₇H₁₄OS₂ and molecular weight 178.3 g/mol. It belongs to the xanthate ester subclass and exists as a clear yellow liquid under ambient conditions, distinguishing it from the solid alkali-metal xanthate salts (e.g., sodium isopropyl xanthate, SIPX) that dominate mineral flotation markets. The compound features both an O-isopropyl and an S-isopropyl group attached to the dithiocarbonate core, positioning it as a versatile neutral intermediate for radical deoxygenation chemistry (Barton-McCombie type), metal-complex ligand synthesis, and specialty flotation reagent formulation. [1]

Why In-Class Xanthate Collectors and Isomers Cannot Substitute Carbonic Acid, Dithio-, O,S-Diisopropyl Ester in Non-Aqueous and Selectivity-Driven Applications


Xanthate-based reagents span two chemically distinct subclasses—water-soluble alkali-metal salts and water-insoluble neutral esters—that differ fundamentally in physical state, solubility, hydrolytic stability, and metal-binding selectivity. [1] Sodium isopropyl xanthate (SIPX, CAS 140-93-2), the most widely used in-class comparator, is a solid (mp >124°C) with aqueous solubility exceeding 450 g/L, making it unsuitable for anhydrous organic synthesis or solvent-extraction workflows where the liquid O,S-diisopropyl ester operates directly. The isomeric S,S-diisopropyl dithiocarbonate (CAS 16118-33-5) exhibits a LogP of ~3.39 versus ~2.84 for the O,S-isomer, altering its partitioning behaviour in biphasic systems and its environmental fate profile. [2] Furthermore, dialkyl dithiocarbonate esters demonstrate markedly higher selectivity against pyrite in copper flotation compared to conventional xanthate salts—DIDTC (S-dodecyl O-isopropyl dithiocarbonate) outperforms butyl xanthate in Cu–Fe selectivity—while also maintaining superior stability in acidic media where xanthate salts decompose rapidly to CS₂. [3] These differences make simple one-for-one interchange between ester and salt forms, or between O,S- and S,S-isomers, technically invalid for applications demanding controlled hydrophobicity, non-aqueous reactivity, or acidic-condition performance.

Quantitative Differentiation Evidence: Carbonic Acid, Dithio-, O,S-Diisopropyl Ester vs. Closest Analogs


Physical State: Liquid O,S-Diisopropyl Ester vs. Solid Sodium/Potassium Isopropyl Xanthate Salts

Carbonic acid, dithio-, O,S-diisopropyl ester (CAS 19615-06-6) is a clear yellow liquid at ambient temperature , in contrast to sodium isopropyl xanthate (SIPX, CAS 140-93-2), which is a white to light-yellow crystalline solid with melting points reported between 124°C and 218°C depending on hydration state . This liquid physical state eliminates the dissolution step required for solid xanthate salts and enables direct use as a neat reagent in anhydrous organic reactions, including Mitsunobu-mediated dithiocarbonate synthesis [1] and Barton-McCombie radical deoxygenation sequences [2].

Physical state Handling Non-aqueous synthesis Xanthate ester SIPX

Lipophilicity: O,S-Diisopropyl (LogP ~2.84) vs. S,S-Diisopropyl Isomer (LogP ~3.39)

The O,S-diisopropyl dithiocarbonate (CAS 19615-06-6) has a calculated LogP of 2.84 , while its constitutional isomer S,S-diisopropyl dithiocarbonate (CAS 16118-33-5) exhibits a LogP of 3.39 [1]. This difference of approximately 0.55 log units translates to roughly a 3.5-fold difference in octanol-water partition coefficient, indicating that the S,S-isomer is significantly more lipophilic. The O,S-isomer's lower LogP is attributable to the polarizable C=S group being directly accessible (O-attached), whereas in the S,S-isomer both sulfur atoms are alkyl-substituted, reducing hydrogen-bond acceptor capacity (PSA: 66.62 vs. 67.67 Ų) [1].

LogP Hydrophobicity Partition coefficient O,S-isomer S,S-isomer

Water Solubility: Neutral O,S-Diisopropyl Ester vs. Highly Water-Soluble Sodium Isopropyl Xanthate Salt

Sodium isopropyl xanthate (SIPX, CAS 140-93-2) is freely soluble in water, with reported solubility values of 450 g/L at ambient temperature and 30% w/w at 4°C, rising to 54% at 35°C [1]. In contrast, O,S-diisopropyl dithiocarbonate, as a neutral O,S-dialkyl ester with no ionizable group, exhibits limited water solubility characteristic of xanthate esters . This solubility dichotomy is a direct consequence of the ionic vs. covalent nature of the two compound classes: alkali-metal xanthate salts dissociate in water to yield the xanthate anion [ROCS₂]⁻, whereas the neutral ester remains predominantly in the organic phase. [2]

Water solubility Aqueous processing SIPX Xanthate ester vs salt

Flotation Selectivity: Dialkyl Dithiocarbonate Esters Outperform Xanthate Salts in Cu–Fe Sulfide Separation

Dialkyl dithiocarbonate esters bearing an O-isopropyl group demonstrate superior selectivity for chalcopyrite over pyrite compared to conventional xanthate salt collectors. A structurally related O-isopropyl dithiocarbonate ester, IPXPO (O-isopropyl-S-[2-(hydroxyimino)propyl] dithiocarbonate), achieved ~90% chalcopyrite flotation recovery while limiting pyrite recovery to only ~25% at pH 6.79 and an initial concentration of 5 × 10⁻⁵ mol/L, yielding a Cu/Fe recovery ratio of approximately 3.6:1 [1]. In a study of S-dodecyl O-isopropyl dithiocarbonate (DIDTC), the dialkyl dithiocarbonate collector exhibited better selectivity than butyl xanthate in chalcopyrite–pyrite separation, with UV-vis spectroscopy confirming stronger affinity for Cu²⁺ over Fe³⁺ ions [2]. This selectivity advantage is attributed to the bidentate binding mode of the dithiocarbonate moiety—involving both S and O atoms coordinating to surface Cu atoms—and the enhanced stability of the neutral ester in alkaline flotation circuits where xanthate salts suffer from competing hydrolysis and decomposition [1][2].

Flotation selectivity Chalcopyrite Pyrite Dithiocarbonate ester Copper recovery

Nucleophilicity: Quantified Reactivity of O-Isopropyl Dithiocarbonate Anion (Mayr N Parameter = 18.27)

The nucleophilic reactivity of the O-isopropyl dithiocarbonate anion has been quantitatively characterized using the Mayr linear free-energy relationship, yielding parameters N = 18.27 and sN = 0.78 in acetonitrile at 20°C [1]. This parameterization, determined via laser-flash photolytic kinetic measurements with benzhydrylium reference electrophiles, enables direct quantitative comparison of the dithiocarbonate anion's reactivity with other nucleophile classes such as thiocarboxylates and dithiocarbamates [2]. The relatively high N value (18.27) places the O-isopropyl dithiocarbonate anion among moderately reactive S-nucleophiles, suitable for controlled radical chain chemistry (e.g., Barton-McCombie deoxygenation) where excessive reactivity would lead to uncontrolled side reactions [3]. The sN value of 0.78 indicates moderate sensitivity to electrophile variation, providing predictable tuning of reaction rates through electrophile selection.

Nucleophilicity Mayr reactivity scale Dithiocarbonate anion Radical precursor Kinetic parameter

Acidic Medium Stability: Xanthate Esters Resist Hydrolytic Decomposition Below pH 6 Unlike Xanthate Salts

Alkali-metal xanthate salts are notoriously unstable under acidic conditions (pH < 6), decomposing rapidly to liberate toxic carbon disulfide (CS₂) and the parent alcohol via the intermediate xanthic acid ROC(S)SH (pKa ~2) [1]. Xanthate esters (O,S-dialkyl dithiocarbonates), by contrast, lack the ionizable –S⁻ group and do not undergo the acid-catalyzed decomposition pathway characteristic of xanthate salts. Research on alkyl xanthic anhydrides has demonstrated that these ester-type derivatives are 'much more stable' in acidic solution compared to their behavior in alkaline media, where rapid decomposition to xanthate (ROCS₂⁻) and monothiocarbonate (ROCSO⁻) occurs [2]. This stability inversion—esters stable in acid, salts stable only in neutral-to-alkaline conditions (pH 7–10)—is a critical differentiating feature. Xanthate salts exhibit maximum stability between pH 7 and 8, with degradation accelerating above pH 9 [3].

Acidic stability Xanthate decomposition Carbon disulfide pH stability Ester vs salt

Optimal Scientific and Industrial Deployment Scenarios for Carbonic Acid, Dithio-, O,S-Diisopropyl Ester (CAS 19615-06-6)


Radical Deoxygenation Reagent (Barton-McCombie Chemistry) for Sterically Hindered Secondary Alcohols

The O,S-diisopropyl dithiocarbonate ester serves as an effective radical precursor for the deoxygenation of sterically hindered secondary alcohols via the Barton-McCombie protocol. Its liquid physical state enables direct use in anhydrous reaction setups without pre-dissolution, while the quantified nucleophilicity of the dithiocarbonate anion (Mayr N = 18.27 in MeCN) [1] provides predictable reactivity in the radical chain propagation step. The isopropyl substituents offer a balance of steric bulk and radical stability that is particularly suited to secondary alcohol substrates where smaller alkyl xanthates (e.g., O,S-diethyl dithiocarbonate, LogP = 2.06) may exhibit insufficient steric differentiation. The compound's limited water solubility and stability under acidic workup conditions further facilitate product isolation compared to ionic xanthate salts. [2]

Specialty Flotation Collector for Selective Chalcopyrite–Pyrite Separation Under Mildly Acidic to Neutral Conditions

In copper sulfide mineral processing circuits where pyrite rejection is critical for concentrate grade, O-isopropyl dithiocarbonate esters provide selectivity advantages over conventional xanthate salt collectors. Structurally analogous O-isopropyl dithiocarbonate esters (IPXPO, DIDTC) have demonstrated chalcopyrite recoveries of ~90% with pyrite recovery limited to ~25%, yielding a Cu/Fe selectivity ratio of approximately 3.6:1 . The neutral ester form of O,S-diisopropyl dithiocarbonate [1] additionally confers stability in the mildly acidic pH range (pH 5–6) where ionic xanthate salts undergo rapid hydrolytic decomposition to CS₂ , making it suitable for operations treating altered ores with acid-generating gangue minerals. The LogP of 2.84 [2] positions it intermediate between short-chain (diethyl) and long-chain (didodecyl) dithiocarbonate esters, offering a tunable hydrophobicity profile for adsorption on chalcopyrite surfaces.

Non-Aqueous Metal-Complex Ligand and Organometallic Synthesis Intermediate

As a neutral O,S-dialkyl dithiocarbonate, the O,S-diisopropyl ester acts as a bidentate ligand precursor for transition metal complexes (e.g., Ge, Te, Pt, Sn) in anhydrous organic media. Its liquid physical state and solubility in organic solvents [1] avoid the metal-salt metathesis complications inherent to ionic xanthate salt-based ligand exchange, where alkali-metal counterions compete for coordination sites. Structurally characterized complexes of the type Ph₂Ge[S₂CO(i-Pr)]₂ demonstrate that the O-isopropyl dithiocarbonate ligand adopts a bidentate S,S'-chelation mode, with the isopropyl group providing sufficient steric shielding to influence coordination geometry without preventing metal binding . The O,S-diisopropyl ester's differentiated LogP (2.84) relative to the S,S-isomer (3.39) further allows fractionation of metal complexes by polarity [2].

Synthetic Precursor to S,S-Diisopropyl Dithiocarbonate via Catalytic O,S→S,S Rearrangement

O,S-diisopropyl dithiocarbonate (CAS 19615-06-6) can be catalytically rearranged to S,S-diisopropyl dithiocarbonate (CAS 16118-33-5) using pyridine N-oxides or tricaprylmethylammonium chloride as catalysts . This O,S→S,S isomerization provides access to the thermodynamically more stable S,S-isomer (LogP 3.39 vs. 2.84) [1], which finds application as a synthetic equivalent of isopropyl thiol in thioether and thiocarboxylic acid synthesis . Procuring the O,S-ester as starting material thus enables on-demand generation of the S,S-isomer without requiring separate sourcing of isopropyl thiol, streamlining laboratory inventory for synthetic groups working with both dithiocarbonate isomers [2].

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